2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate is a chemical compound with the molecular formula C23H30O3 It is known for its unique structure, which includes a phenyl ring substituted with two 2-methylbutan-2-yl groups and a 4-hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,4-Bis(2-methylbutan-2-yl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated aromatic compounds.
Scientific Research Applications
2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. Additionally, the ester group can undergo hydrolysis to release 4-hydroxybenzoic acid, which may exert its own biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(2-methylbutan-2-yl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.
2,4-Bis(2-methylbutan-2-yl)phenyl 4-aminobenzoate: Contains an amino group instead of a hydroxyl group.
2,4-Bis(2-methylbutan-2-yl)phenyl 4-chlorobenzoate: Features a chlorine atom in place of the hydroxyl group.
Uniqueness
2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This hydroxyl group can engage in hydrogen bonding, enhancing the compound’s solubility and reactivity compared to its methoxy, amino, or chloro analogs .
Properties
CAS No. |
647842-92-0 |
---|---|
Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[2,4-bis(2-methylbutan-2-yl)phenyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C23H30O3/c1-7-22(3,4)17-11-14-20(19(15-17)23(5,6)8-2)26-21(25)16-9-12-18(24)13-10-16/h9-15,24H,7-8H2,1-6H3 |
InChI Key |
IEIPWXDTCYBUME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)O)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.